Cas no 1210664-96-2 (N-(5-phenyl-1,2-oxazol-3-yl)methyl-4-(1H-pyrrol-1-yl)benzamide)

N-(5-phenyl-1,2-oxazol-3-yl)methyl-4-(1H-pyrrol-1-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(5-phenyl-1,2-oxazol-3-yl)methyl-4-(1H-pyrrol-1-yl)benzamide
- N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide
- F2493-2507
- AKOS024652239
- N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
- N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-pyrrol-1-ylbenzamide
- 1210664-96-2
-
- インチ: 1S/C21H17N3O2/c25-21(17-8-10-19(11-9-17)24-12-4-5-13-24)22-15-18-14-20(26-23-18)16-6-2-1-3-7-16/h1-14H,15H2,(H,22,25)
- InChIKey: PEOLJRMEIAIZAE-UHFFFAOYSA-N
- ほほえんだ: O1C(C2C=CC=CC=2)=CC(CNC(C2C=CC(=CC=2)N2C=CC=C2)=O)=N1
計算された属性
- せいみつぶんしりょう: 343.132076794g/mol
- どういたいしつりょう: 343.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 452
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 60.1Ų
N-(5-phenyl-1,2-oxazol-3-yl)methyl-4-(1H-pyrrol-1-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2493-2507-15mg |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide |
1210664-96-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2493-2507-40mg |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide |
1210664-96-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2493-2507-25mg |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide |
1210664-96-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2493-2507-2μmol |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide |
1210664-96-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2493-2507-4mg |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide |
1210664-96-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2493-2507-3mg |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide |
1210664-96-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2493-2507-10μmol |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide |
1210664-96-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2493-2507-1mg |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide |
1210664-96-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2493-2507-50mg |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide |
1210664-96-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2493-2507-30mg |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide |
1210664-96-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
N-(5-phenyl-1,2-oxazol-3-yl)methyl-4-(1H-pyrrol-1-yl)benzamide 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
N-(5-phenyl-1,2-oxazol-3-yl)methyl-4-(1H-pyrrol-1-yl)benzamideに関する追加情報
Comprehensive Overview of N-(5-phenyl-1,2-oxazol-3-yl)methyl-4-(1H-pyrrol-1-yl)benzamide (CAS No. 1210664-96-2)
N-(5-phenyl-1,2-oxazol-3-yl)methyl-4-(1H-pyrrol-1-yl)benzamide (CAS No. 1210664-96-2) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The presence of both oxazole and pyrrole rings in its structure makes it a promising candidate for further exploration in drug discovery and development.
In recent years, the scientific community has shown growing interest in heterocyclic compounds like N-(5-phenyl-1,2-oxazol-3-yl)methyl-4-(1H-pyrrol-1-yl)benzamide. These compounds are often studied for their potential roles in modulating biological pathways, particularly in the context of inflammatory diseases and cancer research. Researchers are particularly intrigued by the compound's ability to interact with specific protein targets, which could lead to the development of novel therapeutic agents.
The synthesis of N-(5-phenyl-1,2-oxazol-3-yl)methyl-4-(1H-pyrrol-1-yl)benzamide involves a series of well-documented chemical reactions, including amide coupling and cyclization processes. These methods are widely used in medicinal chemistry to create complex molecules with high purity and yield. The compound's CAS No. 1210664-96-2 serves as a unique identifier, ensuring accurate referencing in scientific literature and databases.
One of the most frequently searched topics related to this compound is its potential bioactivity. Preliminary studies suggest that N-(5-phenyl-1,2-oxazol-3-yl)methyl-4-(1H-pyrrol-1-yl)benzamide may exhibit anti-proliferative effects in certain cell lines, making it a subject of interest in oncology research. Additionally, its molecular structure has been analyzed using advanced techniques such as NMR spectroscopy and X-ray crystallography, providing valuable insights into its conformational properties.
Another area of interest is the compound's potential role in neurodegenerative disease research. Given the increasing prevalence of conditions like Alzheimer's and Parkinson's disease, scientists are actively exploring new compounds that could modulate neuronal signaling pathways. The benzamide moiety in N-(5-phenyl-1,2-oxazol-3-yl)methyl-4-(1H-pyrrol-1-yl)benzamide is particularly noteworthy, as similar structures have shown promise in this field.
From a chemical property perspective, N-(5-phenyl-1,2-oxazol-3-yl)methyl-4-(1H-pyrrol-1-yl)benzamide exhibits moderate solubility in organic solvents, which is a critical factor for its formulation in drug development. Its stability under various pH conditions has also been investigated, as this impacts its potential bioavailability and pharmacokinetic profile. These properties are often discussed in forums and research papers, highlighting the compound's versatility.
In the context of green chemistry, researchers are also exploring sustainable synthesis routes for N-(5-phenyl-1,2-oxazol-3-yl)methyl-4-(1H-pyrrol-1-yl)benzamide. The demand for environmentally friendly synthetic methods has grown, and this compound serves as a model for optimizing reaction conditions to minimize waste and energy consumption. This aligns with broader industry trends toward sustainable pharmaceutical production.
For those interested in computational chemistry, N-(5-phenyl-1,2-oxazol-3-yl)methyl-4-(1H-pyrrol-1-yl)benzamide has been the subject of molecular docking studies. These simulations help predict how the compound might interact with biological targets, providing a cost-effective way to prioritize experimental research. Such approaches are increasingly popular in drug discovery pipelines.
In summary, N-(5-phenyl-1,2-oxazol-3-yl)methyl-4-(1H-pyrrol-1-yl)benzamide (CAS No. 1210664-96-2) represents a fascinating area of research with multiple potential applications. Its unique chemical structure, combined with its promising biological activity, makes it a compound worth watching in the coming years. As scientific understanding evolves, so too will the opportunities to harness its properties for therapeutic and industrial purposes.
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